s-Dihydrodaidzein
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Overview
Description
s-Dihydrodaidzein is a metabolite derived from the isoflavone daidzein, which is commonly found in soy products. This compound is produced by the action of gut microbiota and plays a significant role in the biosynthesis of (S)-equol, a compound with high estrogen-like activity. This compound is of interest due to its potential health benefits and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Dihydrodaidzein typically involves the reduction of daidzein. This can be achieved using daidzein reductase enzymes, which convert daidzein to this compound under specific conditions. For instance, recombinant Escherichia coli strains expressing daidzein reductase can be used to produce this compound efficiently .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered microbial systems. These systems are designed to optimize the yield and purity of the compound. For example, the use of engineered Clostridium species has been reported to enhance the production of this compound by optimizing the expression of relevant enzymes and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
s-Dihydrodaidzein undergoes several types of chemical reactions, including:
Reduction: Conversion to (S)-equol by dihydrodaidzein reductase.
Oxidation: Reversible conversion back to daidzein under aerobic conditions
Common Reagents and Conditions
Reduction: Typically involves the use of NADPH as a cofactor and specific reductase enzymes.
Oxidation: Can occur without cofactors under aerobic conditions
Major Products
(S)-Equol: A major product formed from the reduction of this compound.
Scientific Research Applications
s-Dihydrodaidzein has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various bioactive compounds.
Biology: Studied for its role in the gut microbiota and its impact on human health.
Medicine: Investigated for its potential benefits in reducing menopausal symptoms and preventing certain cancers.
Industry: Used in the production of (S)-equol, which has applications in pharmaceuticals and nutraceuticals .
Mechanism of Action
s-Dihydrodaidzein exerts its effects primarily through its conversion to (S)-equol. This conversion involves several enzymatic steps, with dihydrodaidzein reductase playing a key role. The resulting (S)-equol binds to estrogen receptors, particularly the type β estrogen receptor, and mimics the effects of estrogen in the body. This mechanism is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
s-Dihydrodaidzein is similar to other isoflavone metabolites such as:
Daidzein: The precursor to this compound.
(S)-Equol: The product of this compound reduction.
Compared to these compounds, this compound is unique due to its specific role in the biosynthesis of (S)-equol and its reversible conversion back to daidzein under certain conditions .
Properties
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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